4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid
Übersicht
Beschreibung
4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid, also known as E7046, is a small molecule drug candidate that is currently being developed for the treatment of various types of cancer and inflammatory diseases. It belongs to the class of compounds called macrocyclic inhibitors, which are known for their high potency and specificity towards their target proteins.
Wirkmechanismus
4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid works by inhibiting the activity of a protein called chemokine receptor CXCR4, which is involved in the regulation of cell migration and invasion. By blocking the activity of CXCR4, this compound can prevent the spread of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of cancer cell death, and the suppression of inflammation. It has also been shown to enhance the anti-tumor activity of other cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid in lab experiments is its high potency and specificity towards its target protein CXCR4. This makes it a valuable tool for studying the role of CXCR4 in cancer and inflammatory diseases. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the development and application of 4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid. One potential direction is to explore its use in combination with other cancer drugs to enhance their anti-tumor activity. Another direction is to investigate its potential use in the treatment of other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects in humans.
Wissenschaftliche Forschungsanwendungen
4-(4-ethoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-2-butenoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to have potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of various types of cancers and inflammatory diseases.
Eigenschaften
IUPAC Name |
(Z)-4-(4-ethoxyphenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-25-16-8-4-13(5-9-16)18(21)12-17(19(22)23)20-14-6-10-15(24-2)11-7-14/h4-12,20H,3H2,1-2H3,(H,22,23)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBPTAPIHHLLK-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C(/C(=O)O)\NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.